(S)-Methyl 1-cbz-piperidine-3-carboxylate
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Overview
Description
(S)-Methyl 1-cbz-piperidine-3-carboxylate is a chiral piperidine derivative that has gained attention in the field of medicinal chemistry due to its potential applications in drug synthesis and development. The compound features a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom, and a carbobenzyloxy (cbz) protecting group attached to the nitrogen atom. The presence of the chiral center at the third position of the piperidine ring adds to its significance in asymmetric synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Methyl 1-cbz-piperidine-3-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the hydrogenation of pyridine derivatives or the cyclization of appropriate precursors.
Introduction of the Chiral Center: The chiral center at the third position can be introduced using chiral catalysts or starting materials. One common approach is the asymmetric hydrogenation of a suitable precursor.
Protection of the Nitrogen Atom: The nitrogen atom in the piperidine ring is protected using the carbobenzyloxy (cbz) group. This step involves the reaction of the piperidine derivative with benzyl chloroformate under basic conditions.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. The process involves careful control of temperature, pressure, and reaction time to achieve efficient synthesis.
Chemical Reactions Analysis
Types of Reactions
(S)-Methyl 1-cbz-piperidine-3-carboxylate undergoes various chemical reactions, including:
Hydrogenation: Reduction of the piperidine ring to form saturated derivatives.
Substitution: Nucleophilic substitution reactions at the nitrogen atom or the ester group.
Deprotection: Removal of the cbz protecting group under acidic or hydrogenolytic conditions.
Common Reagents and Conditions
Hydrogenation: Palladium on carbon (Pd/C) catalyst, hydrogen gas, and appropriate solvents.
Substitution: Nucleophiles such as amines or alkoxides, suitable solvents, and sometimes a base to facilitate the reaction.
Deprotection: Hydrogen gas with Pd/C catalyst or strong acids like trifluoroacetic acid.
Major Products
Hydrogenation: Saturated piperidine derivatives.
Substitution: Substituted piperidine derivatives with various functional groups.
Deprotection: Free amine derivatives.
Scientific Research Applications
(S)-Methyl 1-cbz-piperidine-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Asymmetric Synthesis: Employed in the synthesis of chiral compounds due to its chiral center, which can induce chirality in the final product.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Industrial Applications: Utilized in the production of fine chemicals and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of (S)-Methyl 1-cbz-piperidine-3-carboxylate depends on its specific application. In medicinal chemistry, it may act as a precursor to active pharmaceutical ingredients that target specific receptors or enzymes in the body. The molecular targets and pathways involved vary based on the final compound synthesized from this intermediate.
Comparison with Similar Compounds
Similar Compounds
®-Methyl 1-cbz-piperidine-3-carboxylate: The enantiomer of (S)-Methyl 1-cbz-piperidine-3-carboxylate, differing in the configuration of the chiral center.
Piperidine-3-carboxylic acid derivatives: Compounds with similar piperidine ring structures but different substituents at the third position.
N-Carbobenzyloxy piperidine derivatives: Compounds with the cbz protecting group but varying in the position or nature of other substituents.
Uniqueness
This compound is unique due to its specific chiral configuration and the presence of both the cbz protecting group and the ester functionality. This combination makes it a valuable intermediate in asymmetric synthesis and drug development.
Properties
IUPAC Name |
1-O-benzyl 3-O-methyl (3S)-piperidine-1,3-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4/c1-19-14(17)13-8-5-9-16(10-13)15(18)20-11-12-6-3-2-4-7-12/h2-4,6-7,13H,5,8-11H2,1H3/t13-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMBZPWAQRLLZBC-ZDUSSCGKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCN(C1)C(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H]1CCCN(C1)C(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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